molecular formula C8H13N3O B13277729 5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13277729
M. Wt: 167.21 g/mol
InChI Key: VHMURFQHZNXJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one typically involves the reaction of 5,6-dimethyl-2-[(methylamino)methyl]pyrimidin-4-ol with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol .

Uniqueness

What sets 5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one apart is its unique structure, which allows for specific interactions with biological targets and its versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4,5-dimethyl-2-(methylaminomethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-5-6(2)10-7(4-9-3)11-8(5)12/h9H,4H2,1-3H3,(H,10,11,12)

InChI Key

VHMURFQHZNXJDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)CNC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.